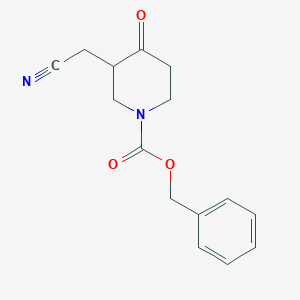

Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate

Description

Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzyl group, a cyanomethyl group, and a 4-oxopiperidine-1-carboxylate moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c16-8-6-13-10-17(9-7-14(13)18)15(19)20-11-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIYILHFKVLFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)CC#N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.

Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using a cyanomethylating agent like cyanomethyl bromide.

Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride.

Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or benzyl groups can be replaced by other nucleophiles.

Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Cyanomethyl bromide, benzyl chloride

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones

Reduction: Reduced derivatives such as alcohols or amines

Substitution: Substituted derivatives with different functional groups

Hydrolysis: Carboxylic acids and alcohols

Scientific Research Applications

Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways involving piperidine derivatives.

Industry: The compound can be used in the production of agrochemicals, materials, and specialty chemicals, where its unique chemical properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Benzyl 4-oxopiperidine-1-carboxylate: Lacks the cyanomethyl group, which may affect its reactivity and applications.

3-(Cyanomethyl)-4-oxopiperidine-1-carboxylate: Lacks the benzyl group, which may influence its chemical properties and biological activity.

Benzyl 3-(methyl)-4-oxopiperidine-1-carboxylate:

Uniqueness

Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is unique due to the presence of both the benzyl and cyanomethyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable intermediate in organic synthesis and a potential candidate for diverse scientific research applications.

Biological Activity

Benzyl 3-(cyanomethyl)-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring with a cyanomethyl group and a carboxylate moiety, which contribute to its unique reactivity and biological properties. The molecular formula for this compound is with a molecular weight of approximately 274.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.31 g/mol |

| Functional Groups | Piperidine, Cyanomethyl, Carboxylate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to act as an enzyme inhibitor and receptor modulator , influencing various biochemical pathways. The exact molecular targets are still under investigation but may include:

- Enzymatic inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological functions.

- Receptor modulation : It may interact with neurotransmitter receptors, potentially affecting neurochemical signaling.

Case Studies and Research Findings

- Antipsychotic Potential : Recent studies have indicated that compounds structurally related to this compound exhibit antipsychotic properties through modulation of trace amine-associated receptors (TAARs). For instance, an analogue demonstrated an EC50 of at TAAR1, suggesting potential therapeutic applications in schizophrenia treatment .

- Inhibition of CCR3 Receptors : A related series of benzylpiperidines has shown potent antagonism against CCR3-mediated pathways, which are critical in inflammatory responses. These findings suggest that this compound may also possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The presence of the cyanomethyl group significantly enhances the lipophilicity and reactivity of the compound compared to similar piperidine derivatives. SAR studies indicate that modifications at the piperidine ring can lead to variations in biological activity:

| Compound Name | Molecular Formula | Activity |

|---|---|---|

| Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine | Enzyme inhibition | |

| Ethyl 1-benzyl-4-(cyanomethyl)-3-oxopiperidine | Potential anti-inflammatory | |

| Ethyl 1-benzyl-3-oxopiperidine | Lower potency compared to cyanomethyl derivative |

Comparative Analysis

When comparing this compound with other compounds in its class, it stands out due to its enhanced reactivity and potential for diverse biological applications. Compounds lacking the cyanomethyl group tend to exhibit reduced potency in similar assays.

Unique Features

The cyanomethyl group not only increases reactivity but also provides opportunities for further derivatization, making it a valuable scaffold for medicinal chemistry research.

Q & A

Q. Methodological Answer

- Temperature Control : Maintain reaction temperatures between 0–25°C during cyanomethyl group introduction to prevent decomposition .

- Catalyst Selection : Use mild bases like triethylamine to avoid unwanted side reactions, as demonstrated in analogous esterification protocols .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Key techniques include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR).

Q. Methodological Answer

- NMR Analysis : Use H and C NMR to confirm the piperidine ring structure and cyanomethyl substitution. Compare chemical shifts with structurally similar compounds (e.g., Benzyl 3-amino-4-oxopiperidine-1-carboxylate δH 3.2–4.1 ppm for piperidine protons) .

- HRMS : Validate molecular weight (CHNO, theoretical 280.12 g/mol) with electrospray ionization (ESI+) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2250 cm) functional groups .

How can researchers resolve contradictions in stability data for piperidine derivatives under varying storage conditions?

Advanced Research Question

Conflicting stability reports often arise from differences in humidity, light exposure, or impurities.

Q. Methodological Answer

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Compare results with analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, which showed <5% degradation under similar conditions .

- Light Sensitivity Testing : Expose to UV (365 nm) and visible light; use amber glass vials if photodegradation is observed .

What strategies are recommended for modifying the cyanomethyl substituent to enhance biological activity?

Advanced Research Question

Substituent modifications should balance electronic and steric effects while preserving the piperidine ring’s conformational flexibility.

Q. Methodological Answer

- Electron-Withdrawing Groups : Replace cyanomethyl with trifluoromethyl to improve metabolic stability, as seen in fluorinated piperidine analogs .

- Bioisosteric Replacement : Substitute cyanomethyl with thioether (-SCH) to enhance lipophilicity and membrane permeability, mimicking strategies used in CNS-targeting derivatives .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

Molecular docking and molecular dynamics simulations can identify potential binding modes.

Q. Methodological Answer

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like acetylcholinesterase. Compare with Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, which showed selective binding to muscarinic receptors .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., CYP450 inhibition risk) .

What precautions are necessary when handling this compound due to limited toxicological data?

Basic Research Question

Assume potential toxicity based on structural analogs and implement stringent safety protocols.

Q. Methodological Answer

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators during synthesis .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors, as recommended for Benzyl 4-aminopiperidine-1-carboxylate .

How can researchers address discrepancies in reported biological activities of similar piperidine derivatives?

Advanced Research Question

Systematic structure-activity relationship (SAR) studies and orthogonal assay validation are critical.

Q. Methodological Answer

- SAR Analysis : Compare the cyanomethyl derivative with analogs like Benzyl 3-amino-4-oxopiperidine-1-carboxylate (antimicrobial) and Benzyl 4-bromo-3-oxopiperidine-1-carboxylate (enzyme inhibition) to identify key functional groups .

- Dose-Response Curves : Use IC values from cell-based assays to quantify potency variations .

What green chemistry approaches can reduce environmental impact during synthesis?

Advanced Research Question

Replace hazardous solvents and catalysts with sustainable alternatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.